N~2~-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
Overview
Description
N~2~-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE is an organic compound that belongs to the class of naphthamides. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group and an amide linkage to a 4-ethylphenyl group. The structural complexity and functional groups present in this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminonaphthalene.
Acylation: 2-aminonaphthalene is then acylated with 4-ethylbenzoyl chloride in the presence of a base like pyridine to form N2-(4-ethylphenyl)-2-naphthamide.
Hydroxylation: Finally, the naphthamide is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group at the 3-position, resulting in the formation of N2-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE.
Industrial Production Methods
Industrial production of N2-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of N2-(4-ethylphenyl)-3-naphthaldehyde.
Reduction: Formation of N2-(4-ethylphenyl)-3-hydroxy-2-naphthylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N~2~-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the amide linkage can participate in various biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-METHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
- N~2~-(4-CHLOROPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
- N~2~-(4-BROMOPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
Uniqueness
N~2~-(4-ETHYLPHENYL)-3-HYDROXY-2-NAPHTHAMIDE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets compared to its methyl, chloro, or bromo analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-13-7-9-16(10-8-13)20-19(22)17-11-14-5-3-4-6-15(14)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWFSSGWPXVAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217681 | |
Record name | N-(4-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82382-57-8 | |
Record name | N-(4-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82382-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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